Acide 3-amino-4-(méthoxycarbonyl)benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-(methoxycarbonyl)benzoic acid is described in the papers. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the position para to the carboxylate group when treated with LIC-KOR in THF at -78 degrees Celsius, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Another related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, is synthesized from 4-amino salicylic acid through methylation, thiocyanation, hydrolysis, and ethylation reactions, achieving a total yield of 65% . These methods suggest possible pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-(methoxycarbonyl)benzoic acid has been investigated using various techniques. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid is characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations . The crystal structure is stabilized through various intramolecular and intermolecular interactions, including those involving the methoxy group. This suggests that the methoxy group in 3-Amino-4-(methoxycarbonyl)benzoic acid may also play a significant role in its molecular stability.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Amino-4-(methoxycarbonyl)benzoic acid, but they do provide information on the reactivity of similar compounds. For instance, the antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans is described, indicating that the presence of an amino group adjacent to a carbonyl group can lead to biologically active compounds . This suggests that 3-Amino-4-(methoxycarbonyl)benzoic acid may also participate in reactions that confer biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Amino-4-(methoxycarbonyl)benzoic acid are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The stability of these compounds is influenced by their molecular interactions, and their reactivity can be affected by the presence of functional groups such as amino and methoxy groups . These properties are important for understanding the behavior of the compound in various environments and could be relevant for its potential applications in pharmaceuticals or materials science.

Applications De Recherche Scientifique

Synthèse d'agents antinéoplasiques

L'acide 3-amino-4-(méthoxycarbonyl)benzoïque sert d'intermédiaire dans la synthèse d'agents antinéoplasiques comme le Bexarotène . Le Bexarotène est utilisé en chimiothérapie, en particulier pour le traitement du lymphome cutané à cellules T. Le rôle du composé dans la synthèse implique la formation de cycles aromatiques qui sont essentiels pour l'activité pharmacologique de ces agents.

Production de matériaux super-fibres

Ce composé est également utilisé dans la production de matériaux super-fibres tels que le Poly(p-phénylène benzothiazole) (PBO) . Les fibres de PBO sont connues pour leur résistance et leur stabilité thermique exceptionnelles, ce qui les rend adaptées aux applications dans les gilets pare-balles et autres matériaux haute performance.

Chromatographie en phase inverse

En chimie analytique, l'this compound peut être utilisé comme composé standard ou de référence dans les techniques de chromatographie en phase inverse . Cette méthode est essentielle pour séparer les acides aromatiques et analyser leur concentration dans différents échantillons.

Cyclisation peptidique

Le composé trouve une application en chimie peptidique, en particulier dans les procédés de cyclisation peptidique sur résine . Il s'agit d'une étape cruciale dans la synthèse de peptides cycliques, qui ont un potentiel thérapeutique significatif en raison de leur stabilité et de leur bioactivité.

Suivi de la réaction d'estérification

L'this compound est impliqué dans le suivi de la progression des réactions d'estérification . Ceci est important à la fois dans la recherche académique et la production chimique industrielle, où l'efficacité et l'achèvement de l'estérification doivent être déterminés avec précision.

Mécanisme D'action

Target of Action

It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be eliminated in the urine .

Biochemical Pathways

SGLT2 inhibitors affect the sodium-glucose co-transporter 2, which is responsible for 90% of the glucose reabsorption in the kidney .

Result of Action

As an intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these drugs, which is to lower blood glucose levels by preventing the reabsorption of glucose in the kidneys .

Action Environment

Like all chemical reactions, the synthesis of sglt2 inhibitors from this compound would be influenced by factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

3-Amino-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as lactate dehydrogenase and amino acid oxidases, influencing their activity. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic pathways. For instance, it has been observed to interact with proteins involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Cellular Effects

The effects of 3-Amino-4-(methoxycarbonyl)benzoic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, thereby impacting the production of essential metabolites .

Molecular Mechanism

At the molecular level, 3-Amino-4-(methoxycarbonyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Amino-4-(methoxycarbonyl)benzoic acid over time have been studied extensively in laboratory settings. It has been observed that this compound remains stable under specific conditions but can degrade under others, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Amino-4-(methoxycarbonyl)benzoic acid vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular metabolism and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

3-Amino-4-(methoxycarbonyl)benzoic acid is involved in several metabolic pathways, including the shikimate pathway and amino acid metabolism. It interacts with enzymes such as shikimate dehydrogenase and chorismate synthase, influencing the production of aromatic amino acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Amino-4-(methoxycarbonyl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to bind to transporters involved in amino acid transport, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of 3-Amino-4-(methoxycarbonyl)benzoic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression .

Propriétés

IUPAC Name |

3-amino-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOKLMFCKLEFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412129 | |

| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60728-41-8 | |

| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl 2-Aminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Amino-4-(methoxycarbonyl)benzoic acid in the synthesis of purine-hydroxyquinolinone bisheterocycles?

A: 3-Amino-4-(methoxycarbonyl)benzoic acid serves as a key building block in the solid-phase synthesis of purine-hydroxyquinolinone bisheterocycles []. The process involves several steps:

Q2: Are there alternative synthetic routes to these bisheterocycles that don't utilize 3-Amino-4-(methoxycarbonyl)benzoic acid?

A: While the presented research [] focuses on a specific solid-phase synthesis utilizing 3-Amino-4-(methoxycarbonyl)benzoic acid, alternative synthetic routes to achieve similar bisheterocyclic structures are conceivable. Exploring these alternatives could involve:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

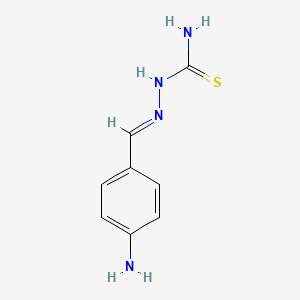

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

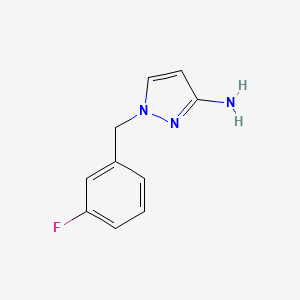

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)